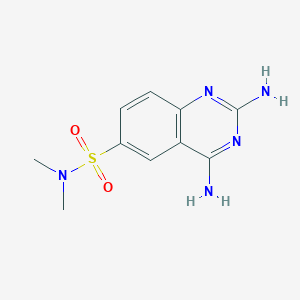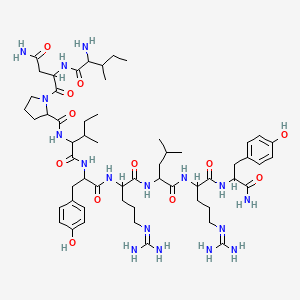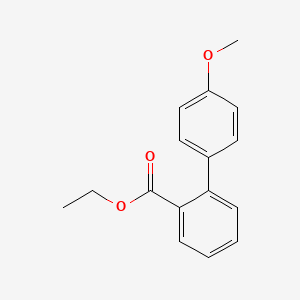
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- is a synthetic organic compound with the molecular formula C11H15N5O2S It is characterized by a quinazoline ring system substituted with sulfonamide and diamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with formic acid or formamide under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the quinazoline derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
N,N-Dimethylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline sulfonamides
科学研究应用
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by interfering with cellular processes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interfere with signaling pathways by binding to receptors or other proteins, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound, lacking the sulfonamide and diamino substitutions.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.
Diaminoquinazolines: Quinazoline derivatives with diamino substitutions but without the sulfonamide group.
Uniqueness
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- is unique due to the combination of its quinazoline core, sulfonamide group, and diamino substitutions. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13N5O2S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
2,4-diamino-N,N-dimethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-15(2)18(16,17)6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,1-2H3,(H4,11,12,13,14) |
InChI 键 |
JBMPEVORXSDTPB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)





![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)


![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)


